molecular formula C19H19BrO4 B031435 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene CAS No. 1150647-83-8

9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene

Cat. No.: B031435
CAS No.: 1150647-83-8
M. Wt: 391.3 g/mol
InChI Key: RBQVETBRSFPPGP-UHFFFAOYSA-N
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Description

9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their aromatic properties and are widely studied for their potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromomethyl and methoxy groups in this compound enhances its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene typically involves the bromination of a suitable phenanthrene precursor. One common method is the bromination of 2,3,6,7-tetramethoxyphenanthrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Types of Reactions:

Major Products:

    Azide Derivatives: Formed from nucleophilic substitution with sodium azide.

    Nitrile Derivatives: Formed from nucleophilic substitution with potassium cyanide.

    Quinones: Formed from the oxidation of methoxy groups.

Mechanism of Action

The mechanism of action of 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene largely depends on its interaction with other molecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. In biological systems, its derivatives may interact with cellular targets, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene stands out due to its specific substitution pattern, which combines the reactivity of the bromomethyl group with the electron-donating effects of the methoxy groups. This unique combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

9-(bromomethyl)-2,3,6,7-tetramethoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO4/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQVETBRSFPPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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